Sinigrin monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinigrin can be extracted from plant materials using a methanol-water mixture at high temperatures to deactivate myrosinase activity . The extract is then purified using ion-exchange chromatography, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then analyzed by high-pressure liquid chromatography (HPLC) .

Industrial Production Methods: Industrial extraction of sinigrin typically involves the use of black mustard seeds, which are rich in sinigrin . The seeds are ground, and the sinigrin is extracted using solvents such as methanol or water. The extract is then purified and concentrated to obtain sinigrin monohydrate .

Types of Reactions:

Hydrolysis: Sinigrin undergoes enzymatic hydrolysis by myrosinase to produce allyl isothiocyanate.

Oxidation: Sinigrin can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: Sinigrin can participate in substitution reactions, where the glucosinolate group is replaced by other functional groups.

Common Reagents and Conditions:

Myrosinase: Used for the hydrolysis of sinigrin to allyl isothiocyanate.

Oxidizing Agents: Various oxidizing agents can be used to oxidize sinigrin under controlled conditions.

Major Products:

Allyl Isothiocyanate: The primary product formed from the hydrolysis of sinigrin.

Oxidation Products: Depending on the oxidizing agents and conditions, various oxidation products can be formed.

Scientific Research Applications

Sinigrin monohydrate has a wide range of scientific research applications:

Mechanism of Action

Sinigrin exerts its effects primarily through its hydrolysis product, allyl isothiocyanate. When plant tissues containing sinigrin are damaged, myrosinase converts sinigrin into allyl isothiocyanate, which has various biological activities . Allyl isothiocyanate can induce apoptosis in cancer cells by upregulating p53 and downregulating Bcl-2 family members and caspases . It also enhances the asthma-relieving effects of beta-adrenergic receptor agonists by regulating cAMP-mediated pathways .

Comparison with Similar Compounds

Sinigrin is one of several glucosinolates found in the Brassicaceae family. Similar compounds include:

Gluconasturtiin: Another glucosinolate found in watercress and other cruciferous vegetables.

Glucoraphanin: Found in broccoli and known for its anticancer properties.

Glucotropaeolin: Found in garden cress and studied for its bioactive properties.

Uniqueness of Sinigrin: Sinigrin is unique due to its high concentration in black mustard seeds and its potent biological activities, particularly its ability to produce allyl isothiocyanate, which has strong anticancer and antimicrobial properties .

Properties

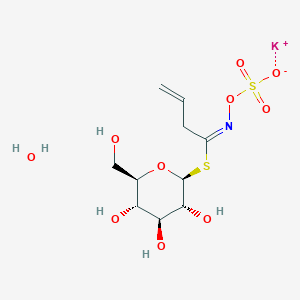

Molecular Formula |

C10H18KNO10S2 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |

InChI |

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |

InChI Key |

IUBVMJHASFBYGW-WBMBWNLZSA-M |

Isomeric SMILES |

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789299.png)

![[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B10789323.png)

![[5-[(1S,2S)-2-[(11R,18S,20R,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10789328.png)

![(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10789331.png)

![(1R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B10789343.png)

![(1R,9S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10789350.png)

![[(1R,5R,7S)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789358.png)

![(2R,3R,4S,5R,6S)-2-[(3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,4R,7R,8S,9S,12R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10789371.png)

![[(3aR,4S,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10789379.png)

![[(9S,10S)-8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789380.png)

![(1R,4R,7R,11S,13R,18S,19S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B10789392.png)

![[5-[(1S,2S)-2-[(9S,11R,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10789407.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10789411.png)